Mega-9

Catalog No.
S534908
CAS No.
85261-19-4
M.F
C16H33NO6
M. Wt
335.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mega-9

CAS Number

85261-19-4

Product Name

Mega-9

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide

Molecular Formula

C16H33NO6

Molecular Weight

335.44 g/mol

InChI

InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1

InChI Key

GCRLIVCNZWDCDE-SJXGUFTOSA-N

SMILES

CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

MEGA-9, nonanoyl-N-methylglucamide

Canonical SMILES

CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Description

The exact mass of the compound N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nonanamide is 335.2308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • This compound is a fatty acid amide, containing a long chain hydrocarbon tail and a functional group with a nitrogen atom [].
  • The specific configuration of hydroxyl groups ((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl) suggests a potential biological origin, possibly from a natural source [].

Molecular Structure Analysis

  • Key features include the aforementioned long chain hydrocarbon tail, a peptide bond (amide linkage), and five hydroxyl groups (OH) on thehexyl chain [].
  • The presence of multiple hydroxyl groups makes the molecule hydrophilic (water-loving) [].

Chemical Reactions Analysis

  • Specific details on synthesis or reactions involving this compound are not available in publicly accessible scientific databases.

Physical And Chemical Properties Analysis

  • Data on physical and chemical properties such as melting point, boiling point, and solubility are not available in publicly accessible scientific databases.
  • There is no information available on the mechanism of action of this specific compound in scientific databases. However, fatty acid amides can have various functions depending on their structure. Some amides can act as biosurfactants or have roles in cell signaling.
  • No safety information is currently available in publicly accessible scientific databases.
  • Glycobiology: The molecule contains a carbohydrate unit (the (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl group) linked to a fatty acid chain (the nonanamide group). This structure is similar to some glycolipids, which are important components of cell membranes and play a role in various cellular processes . Research could investigate how N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nonanamide interacts with biological membranes or if it mimics the function of specific glycolipids.

  • Surfactant Science: The molecule also possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This property is characteristic of surfactants, which can lower the surface tension of liquids and have various applications in detergents, emulsions, and drug delivery systems . Research could explore the potential use of N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nonanamide as a novel surfactant material.

  • Biomedical Research: The specific stereochemistry of the carbohydrate unit ((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl) suggests potential for interaction with biological receptors. Further research is needed to determine if this molecule has any specific biological activity.

Mega-9 exhibits nondenaturing properties, which means it can solubilize proteins without denaturing them. This characteristic is crucial for maintaining the functional integrity of membrane proteins during extraction and analysis. Studies have shown that Mega-9 effectively extracts various membrane proteins while preserving their biological activity, making it suitable for applications in proteomics and enzyme assays .

The synthesis of Mega-9 involves the reaction of N-methylglucamine with nonanoyl chloride or a similar acylating agent. This reaction typically occurs under controlled conditions to ensure high purity and yield. The resulting product is then purified through methods such as crystallization or chromatography to remove any unreacted materials or by-products .

Mega-9 is widely used in various fields of research, including:

  • Membrane Protein Solubilization: It is employed to extract membrane proteins for structural and functional studies.
  • Biochemical Assays: Due to its nondenaturing nature, it is used in assays that require intact protein functionality.
  • Crystallography: Mega-9 aids in the crystallization of membrane proteins, facilitating X-ray crystallography studies.
  • Drug Discovery: It can be used to solubilize target proteins for screening potential drug candidates .

Research on Mega-9 has highlighted its ability to interact favorably with various membrane proteins without causing denaturation or loss of function. Studies have demonstrated that Mega-9 can effectively extract opioid receptors and other significant biomolecules from cellular membranes, allowing for detailed analysis and characterization . Its low UV absorbance also makes it suitable for spectroscopic studies involving protein quantification.

Several compounds share similarities with Mega-9 in terms of structure and application. Below are some notable examples:

Compound NameChemical StructureUnique Features
N-Decanoyl-N-methylglucamineC₁₈H₃₉NO₆Higher hydrophobicity; often used for similar applications
n-Octyl-β-D-glucosideC₁₂H₂₂O₇Lower CMC; commonly used in biochemical assays
CHAPSC₂₁H₃₅NO₄SZwitterionic detergent; useful for ion exchange chromatography
n-Octyl-β-D-thioglucosideC₁₂H₂₂O₇SContains a thiol group; enhances solubilization properties

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

335.23078777 g/mol

Monoisotopic Mass

335.23078777 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

85261-19-4

Wikipedia

1-Deoxy-1-[methyl(nonanoyl)amino]hexitol

Dates

Modify: 2023-08-15
1. Hildreth, J.E.K. N-D-Gluco-N-methylalkanamide compounds, a new class of non-ionic detergents for membrane biochemistry. Biochem. J. 207(2), 363-366 (1982).
2. Miyagishi, S., Okada, K., and Asakawa, T. Salt effect on critical micelle concentrations of nonionic surfactants, N-acyl-N-methylglucamides (MEGA-n). J. Colloid. Interface Sci. 238(1), 91-95 (2001).
3. Hanatani, M., Nishifuji, K., Futai, M., et al. Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides. J. Biochem. 95(5), 1349-1353 (1984).

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